molecular formula C29H26N2O7S B13756871 Diphenylmethyl (5R-(5alpha,6alpha,7beta))-3-methoxy-8-oxo-7-(phenoxyacetamido)-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate 5-oxide CAS No. 57562-03-5

Diphenylmethyl (5R-(5alpha,6alpha,7beta))-3-methoxy-8-oxo-7-(phenoxyacetamido)-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate 5-oxide

Cat. No.: B13756871
CAS No.: 57562-03-5
M. Wt: 546.6 g/mol
InChI Key: QQAYRTHPIWQKCZ-HNZQATFASA-N
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Description

Diphenylmethyl (5R-(5alpha,6alpha,7beta))-3-methoxy-8-oxo-7-(phenoxyacetamido)-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate 5-oxide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique bicyclic structure and the presence of multiple functional groups, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diphenylmethyl (5R-(5alpha,6alpha,7beta))-3-methoxy-8-oxo-7-(phenoxyacetamido)-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate 5-oxide typically involves multiple steps, including the formation of the bicyclic core, introduction of the methoxy and phenoxyacetamido groups, and oxidation to form the 5-oxide. Common reagents and conditions used in these steps include:

    Formation of the Bicyclic Core: This step may involve cyclization reactions using reagents such as strong acids or bases, and heating under reflux conditions.

    Introduction of Functional Groups: Methoxy and phenoxyacetamido groups can be introduced through nucleophilic substitution reactions using appropriate alkyl halides and amines.

    Oxidation: The final oxidation step to form the 5-oxide can be achieved using oxidizing agents such as hydrogen peroxide or peracids.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.

Chemical Reactions Analysis

Types of Reactions

Diphenylmethyl (5R-(5alpha,6alpha,7beta))-3-methoxy-8-oxo-7-(phenoxyacetamido)-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate 5-oxide can undergo various types of chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of higher oxidation state products.

    Reduction: Reduction reactions can convert the 5-oxide to the corresponding alcohol or amine.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the bicyclic core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles or electrophiles (e.g., alkyl halides, amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce alcohols or amines.

Scientific Research Applications

Diphenylmethyl (5R-(5alpha,6alpha,7beta))-3-methoxy-8-oxo-7-(phenoxyacetamido)-5-thia-1-azabicyclo(42

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: As a probe or tool for studying biological processes.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action of Diphenylmethyl (5R-(5alpha,6alpha,7beta))-3-methoxy-8-oxo-7-(phenoxyacetamido)-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate 5-oxide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modifies.

    Pathways: Biological pathways that are affected by the compound’s activity, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Diphenylmethyl (5R-(5alpha,6alpha,7beta))-3-methoxy-8-oxo-7-(phenoxyacetamido)-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate 5-oxide include other bicyclic compounds with similar functional groups, such as:

    Penicillins: Bicyclic antibiotics with a beta-lactam ring.

    Cephalosporins: Another class of beta-lactam antibiotics with a similar core structure.

    Carbapenems: Beta-lactam antibiotics with a slightly different bicyclic structure.

Uniqueness

The uniqueness of Diphenylmethyl (5R-(5alpha,6alpha,7beta))-3-methoxy-8-oxo-7-(phenoxyacetamido)-5-thia-1-azabicyclo(420)oct-2-ene-2-carboxylate 5-oxide lies in its specific combination of functional groups and the resulting chemical and biological properties

Properties

CAS No.

57562-03-5

Molecular Formula

C29H26N2O7S

Molecular Weight

546.6 g/mol

IUPAC Name

benzhydryl (6R)-3-methoxy-5,8-dioxo-7-[(2-phenoxyacetyl)amino]-5λ4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C29H26N2O7S/c1-36-22-18-39(35)28-24(30-23(32)17-37-21-15-9-4-10-16-21)27(33)31(28)25(22)29(34)38-26(19-11-5-2-6-12-19)20-13-7-3-8-14-20/h2-16,24,26,28H,17-18H2,1H3,(H,30,32)/t24?,28-,39?/m1/s1

InChI Key

QQAYRTHPIWQKCZ-HNZQATFASA-N

Isomeric SMILES

COC1=C(N2[C@@H](C(C2=O)NC(=O)COC3=CC=CC=C3)S(=O)C1)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

COC1=C(N2C(C(C2=O)NC(=O)COC3=CC=CC=C3)S(=O)C1)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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